molecular formula C48H87N2O11P B10855262 Dspe-mal

Dspe-mal

Cat. No.: B10855262
M. Wt: 899.2 g/mol
InChI Key: DOLZZPOFNKNXOL-VZUYHUTRSA-N
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Description

1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide (polyethylene glycol)-2000] (DSPE-Mal) is a thiol-reactive phospholipid compound. It consists of two saturated fatty acids and can self-assemble in water to form lipid bilayers . This compound is widely used in the preparation of liposomes, which serve as nanocarriers for active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DSPE-Mal involves the conjugation of distearoyl phosphatidylethanolamine (DSPE) with maleimide-polyethylene glycol (PEG). The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Mechanism of Action

DSPE-Mal exerts its effects through the formation of stable thioether bonds with thiol-containing molecules. This mechanism allows for the targeted delivery of therapeutic agents and the functionalization of nanoparticles. The maleimide group specifically reacts with sulfhydryl groups, facilitating the conjugation process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s uniqueness lies in its thiol-reactive maleimide group, which allows for specific and stable conjugation with thiol-containing molecules. This property makes it highly suitable for applications requiring precise bioconjugation and targeted delivery .

Biological Activity

Dspe-mal, or 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2k Maleimide), is a functionalized phospholipid that plays a significant role in targeted drug delivery systems, particularly in cancer therapeutics. This compound is notable for its ability to facilitate bioconjugation with bioactive molecules, thus enhancing the specificity and efficacy of lipid nanoparticles (LNPs).

Chemical Structure and Properties

This compound consists of a phospholipid backbone with two saturated fatty acid chains and a maleimide group attached to a polyethylene glycol (PEG) chain. The maleimide moiety allows for rapid and selective conjugation with thiol groups on peptides and proteins, making it a versatile tool for creating targeted drug delivery systems.

The biological activity of this compound is primarily attributed to its ability to form lipid bilayers and self-assemble into micelles or liposomes. These structures can encapsulate therapeutic agents and deliver them specifically to target cells, improving bioavailability while reducing systemic toxicity. The maleimide group enhances the targeting capability by allowing the attachment of antibodies or other ligands that recognize specific cell surface markers.

1. Targeted Cancer Therapy

This compound has been successfully utilized in various studies focusing on cancer treatment:

  • Immunoliposomes : this compound has been employed to create immunoliposomes that target specific cancer cells. For instance, anti-CD22 monoclonal antibodies were conjugated to DSPE-PEG2k Maleimide, resulting in liposomes that exhibited increased efficacy and reduced toxicity compared to non-targeted formulations .
  • Combination Therapies : In a study by Xu et al., this compound was incorporated into a multifunctional nanoassembly system for co-delivery of docetaxel and plasmid DNA (pDNA). The results indicated enhanced antitumor efficacy and lower systemic toxicity compared to free drugs .

2. In Vitro Studies

In vitro experiments have demonstrated the effectiveness of this compound in enhancing cellular uptake of encapsulated drugs. For example, liposomes modified with this compound showed significantly higher uptake in cancer cell lines compared to unmodified liposomes .

Case Studies

Study Findings
Xu et al. (2022)Utilized this compound for co-delivery of docetaxel and iSur-pDNA; particle size ~200 nm; >90% encapsulation efficiencyImproved antitumor efficacy with lower toxicity compared to free drugs .
Cheng & Allen (2015)Developed anti-CD19 liposomal formulations using this compound; showed threefold higher association with target cellsConfirmed enhanced targeting capability of immunoliposomes .
Lopes de Menezes et al. (2012)Created doxorubicin immunoliposomes using this compound; increased binding affinity to malignant B cellsDemonstrated the potential of this compound in targeted cancer therapies .

Cytotoxicity and Safety Profile

Research indicates that formulations using this compound exhibit favorable cytotoxicity profiles. In vitro cytotoxicity assays showed that blank liposomes containing this compound did not significantly affect cell viability at various concentrations, suggesting a good safety profile for therapeutic applications .

Properties

Molecular Formula

C48H87N2O11P

Molecular Weight

899.2 g/mol

IUPAC Name

[(2R)-3-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C48H87N2O11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-47(54)58-41-43(61-48(55)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)42-60-62(56,57)59-40-38-49-44(51)37-39-50-45(52)35-36-46(50)53/h35-36,43H,3-34,37-42H2,1-2H3,(H,49,51)(H,56,57)/t43-/m1/s1

InChI Key

DOLZZPOFNKNXOL-VZUYHUTRSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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